Ovral
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Overview
Description
Ethinylestradiol mixture with Levonorgestrel is formulated with increasing dosages of levonorgestrel and ethinyl estradiol.
Scientific Research Applications
Ovral in Contraceptive Studies
This compound, a well-known brand of oral contraceptives, was studied for its acceptability in publicly-assisted family planning programs through a double-blind study conducted in Costa Rica and Trinidad. The study involved 1,200 women and compared this compound with another brand, Norinyl. Despite common side effects associated with both brands, this compound was specifically noted for its association with skin problems, notably chloasma, in Costa Rica. This study highlighted the importance of understanding brand-specific side effects and continuation rates in the context of family planning programs (Sanhueza et al., 1979).
This compound in Lipid and Lipoprotein Research
Research on the effects of this compound on lipids and lipoproteins was conducted using cynomolgus monkeys fed an atherogenic diet. The study compared the effects of two contraceptive steroid preparations, one of which included this compound. It was observed that this compound was associated with higher total serum cholesterol and triglyceride concentrations but lower high-density lipoprotein (HDL) cholesterol concentrations compared to the control group. This research provided insights into the cardiovascular risk factors associated with contraceptive steroids and highlighted the specific impact of this compound on lipid metabolism (Parks et al., 1989).
This compound in Ovarian Renin-Angiotensin System Studies
A review focused on the ovarian renin-angiotensin system (OVRAS) and its potential roles in ovarian function and dysfunction. It highlighted the presence of an intrinsic OVRAS in mammalian species, including humans. The review discussed the implication of angiotensin II, a component of OVRAS, in various ovarian functions and dysfunctions, suggesting that pharmacologic regulation of OVRAS might offer new methods for managing fertility and reproduction. Although not directly mentioning this compound, this study provides a broader context for understanding the potential systemic effects of hormonal contraceptives on ovarian physiology (Németh et al., 1994).
This compound in Comparative Trials of Oral Contraceptives
A study assessed the rate of side effects among women using combined oral contraceptives (OCs), including this compound. It highlighted that while cycle control appeared best for women using this compound, there were adverse effects due to switching from one OC to another. This research is significant in understanding the user-specific reactions and adaptation period required when transitioning between different brands of OCs, such as this compound (Edelman et al., 1983).
Properties
CAS No. |
39366-37-5 |
---|---|
Molecular Formula |
C41H52O4 |
Molecular Weight |
608.863 |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |
InChI Key |
ORKBYCQJWQBPFG-OAEMGMNWSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ethinylestradiol mixture with Levonorgestrel |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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